Manool

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

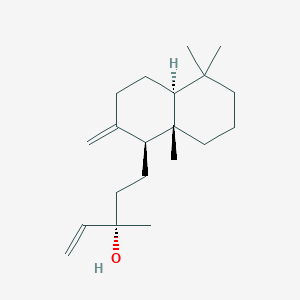

13-epi-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as an antifungal agent and a metabolite. It is a labdane diterpenoid and a tertiary alcohol.

13-Epimanool is a natural product found in Tsuga chinensis, Larix decidua, and other organisms with data available.

Applications De Recherche Scientifique

Réduction de la génotoxicité

Le Manool a montré une réduction significative de la fréquence des micronoyaux induits par la doxorubicine (DXR) et le peroxyde d'hydrogène dans les cellules V79, qui sont un type de cellules pulmonaires de hamster chinois. Cela suggère que le this compound pourrait avoir des effets protecteurs contre les agents génotoxiques .

Potentiel anticancéreux

La recherche indique que le this compound présente une cytotoxicité et une sélectivité contre différentes lignées de cellules cancéreuses, y compris le mélanome murin (B16F10), l'adénocarcinome mammaire humain (MCF-7), l'adénocarcinome cervical humain (HeLa), le carcinome hépatocellulaire humain (HepG2), et diverses lignées de cellules de glioblastome humain .

Synthèse de produits naturels

Le this compound est utilisé comme matière première dans la synthèse de produits naturels, en particulier dans la création de sesquiterpènes C-15. La partie bicyclique chirale du this compound est utilisée après avoir retiré la chaîne latérale, ce qui montre sa polyvalence en synthèse organique .

Mécanisme D'action

Target of Action

Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .

Mode of Action

This compound interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that this compound selectively interacts with certain types of genotoxic stressors.

Biochemical Pathways

This compound’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, this compound significantly increases NO production . In a prophylactic treatment model, this compound was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .

Pharmacokinetics

It is known that this compound is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .

Result of Action

This compound exhibits antigenotoxic and anticarcinogenic effects . Mice receiving this compound exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of this compound was also observed against chemically induced preneoplastic lesions in rat colon .

Analyse Biochimique

Biochemical Properties

Manool interacts with various biomolecules in biochemical reactions. It has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Cellular Effects

This compound influences cell function by reducing genotoxicity induced by certain mutagens . It has preventive effects on chromosomal damage and preneoplastic lesions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and potential influence on gene expression . It does not influence genotoxicity induced by etoposide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to reduce DXR-induced chromosomal damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound did not influence the genotoxicity induced by DXR .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors

Activité Biologique

Manool, a labdane-type diterpene predominantly found in the essential oils of Salvia officinalis (sage), has garnered attention for its diverse biological activities, particularly its potential applications in cancer therapy and as an antimicrobial agent. This article explores the cytotoxic, genotoxic, and antimicrobial properties of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxylated structure, which contributes to its biological activities. Its chemical formula is C20H34O, indicating the presence of multiple functional groups that enhance its interaction with biological systems.

Cytotoxic Activity

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity to normal cells. Notably, studies have demonstrated:

-

Cytotoxicity against Cancer Cells : In a study evaluating this compound's effects on different cancer cell lines, it showed high cytotoxic activity with IC50 values as follows:

Cell Line IC50 (µg/mL) HeLa (cervical cancer) 6.7 ± 1.1 U343 (glioblastoma) 6.7 ± 1.2 HepG2 (hepatocellular carcinoma) Not specified V79 (normal fibroblasts) 49.3 ± 3.3

The data suggest that this compound is significantly more effective against tumor cells compared to normal cells, indicating its potential for targeted cancer therapy .

- Mechanism of Action : this compound's cytotoxic effects are associated with cell cycle arrest. It has been shown to induce G2/M phase arrest in HT-29 cells, leading to a reduction in malignant cell proliferation .

Genotoxic and Antigenotoxic Effects

The genotoxicity of this compound was evaluated using micronucleus tests on V79 and HepG2 cells. The findings revealed:

- Genotoxic Effects : At higher concentrations (up to 8 µg/mL), this compound increased the frequency of micronuclei in both cell lines, indicating a genotoxic effect .

- Antigenotoxic Effects : When combined with methyl methanesulfonate (MMS), this compound displayed protective effects against chromosome damage in HepG2 cells, suggesting the presence of metabolites that may mitigate genotoxic damage .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Studies have assessed its effectiveness against various pathogens:

- Antibacterial Activity : The minimum inhibitory concentration (MIC) of this compound against oral pathogens was determined, demonstrating promising antibacterial activity. The structural features of this compound facilitate its insertion into bacterial membranes, leading to cell lysis .

- Comparative Efficacy : In comparative studies with other compounds, this compound showed effective antimicrobial action similar to well-known agents like eugenol and carvacrol .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical investigation into the use of this compound in combination therapies for patients with cervical cancer indicated improved outcomes when used alongside conventional treatments .

- Antimicrobial Efficacy Study : A study involving clinical isolates of Mycoplasma hominis demonstrated that this compound exhibited significant antimicrobial activity, suggesting its potential as a natural alternative for treating infections resistant to conventional antibiotics .

Propriétés

Numéro CAS |

596-85-0 |

|---|---|

Formule moléculaire |

C20H34O |

Poids moléculaire |

290.5 g/mol |

Nom IUPAC |

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |

Clé InChI |

CECREIRZLPLYDM-RAUXBKROSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Key on ui other cas no. |

596-85-0 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.